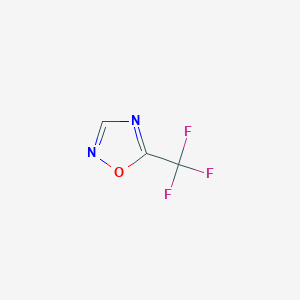

5-(Trifluoromethyl)-1,2,4-oxadiazole

Beschreibung

Eigenschaften

Molekularformel |

C3HF3N2O |

|---|---|

Molekulargewicht |

138.05 g/mol |

IUPAC-Name |

5-(trifluoromethyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C3HF3N2O/c4-3(5,6)2-7-1-8-9-2/h1H |

InChI-Schlüssel |

XDOXQQBUPUADQB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=NOC(=N1)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Tetrabutylammonium Fluoride-Mediated Cyclization

The cyclodehydration of O-acylamidoximes represents a cornerstone in TFMO synthesis. A seminal study demonstrated that aryl amidoximes react with trifluoroacetimidoyl chlorides in the presence of tetrabutylammonium fluoride (TBAF) at room temperature to form TFMO derivatives in yields exceeding 90%. The reaction proceeds via the formation of an O-acylamidoxime intermediate, which undergoes rapid dehydration upon TBAF activation. Notably, the use of aprotic solvents such as DMF or THF was critical for achieving high yields, whereas protic solvents like methanol resulted in negligible product formation.

Tetrabutylammonium Hydroxide as a Catalytic Base

Alternative bases such as tetrabutylammonium hydroxide (TBAH) have also been employed, particularly for substrates bearing bulky substituents. In one example, TBAH facilitated the cyclodehydration of O-aroylamidoximes at 50–80°C, yielding TFMO derivatives with 65–95% efficiency. The solvent scope expanded to include nonpolar media like toluene, though reaction times extended to 13 hours in such cases. Comparative studies revealed that TBAH outperformed inorganic bases like sodium hydroxide in terms of yield and reaction homogeneity.

Oxidative Cyclization Strategies

N-Halosuccinimide-Mediated Pathways

Oxidative cyclization of amidoximes using N-bromosuccinimide (NBS) and 1,8-diazabicycloundec-7-ene (DBU) has emerged as a viable route to TFMO. This method involves the initial N-halogenation of amidoximes to generate halogenated intermediates, which undergo base-induced dehydrohalogenation and cyclization. For example, treatment of benzamidoxime with NBS/DBU in dichloromethane afforded TFMO in 54–84% yield, surpassing the efficiency of iodine/potassium carbonate systems.

Platinum-Catalyzed Cyclizations

Despite their limited adoption due to cost, platinum(IV) catalysts enable the oxidative coupling of nitriles with amidoximes under mild conditions. Bokach and colleagues reported a PtCl4-mediated protocol that proceeds at ambient temperature, though yields remained modest (35–50%). The method’s utility is further constrained by the poor solubility of platinum complexes in common organic solvents.

[3 + 2] Cycloaddition with Nitrile Imines

Hydrazonyl Chloride and CF3CN Precursors

A breakthrough in regioselective TFMO synthesis was achieved through the [3 + 2] cycloaddition of in situ-generated nitrile imines with trifluoroacetonitrile (CF3CN). Using 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a CF3CN precursor, researchers optimized the reaction to proceed in dichloromethane with triethylamine as a base, achieving yields up to 49%. Solvent screening revealed that polar aprotic media like DMSO suppressed side reactions, while toluene completely inhibited the process.

Substrate Scope and Functional Group Tolerance

The methodology exhibited broad compatibility with alkyl- and aryl-substituted hydrazonyl chlorides, enabling the synthesis of diverse 5-trifluoromethyl-1,2,4-triazoles. Gram-scale reactions confirmed the protocol’s scalability, with downstream transformations demonstrating the synthetic versatility of the TFMO products.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation has revolutionized TFMO synthesis by reducing reaction times from hours to minutes. A representative protocol involves the cyclodehydration of amidoximes with acyl chlorides in the presence of NH4F/Al2O3 under microwave conditions, yielding TFMO derivatives in 85–92% efficiency. This approach minimizes solvent usage and eliminates the need for prolonged heating, aligning with green chemistry principles.

Comparative Analysis with Conventional Heating

Traditional thermal methods requiring 4–24 hours for completion were outperformed by microwave-assisted reactions, which achieved comparable yields in under 30 minutes. The enhanced reaction rates are attributed to dipole polarization effects, which facilitate rapid energy transfer to the reactants.

One-Pot and Tandem Methodologies

Superbase-Promoted Condensation

Baykov et al. developed a one-pot synthesis using NaOH/DMSO as a superbase medium, enabling the direct conversion of amidoximes and carboxylic acid esters to TFMO derivatives. While yields varied widely (11–90%), the method eliminated intermediate isolation steps, streamlining purification. Limitations arose with substrates containing hydroxyl or amino groups, which participated in competitive side reactions.

Vilsmeier Reagent Activation

Carboxylic acid activation via Vilsmeier reagent (POCl3/DMF) provided another one-pot route to TFMO. This strategy afforded products in 61–93% yield, with the added advantage of tolerating electron-deficient aryl groups. The in situ generation of acyl chlorides from carboxylic acids circumvented the need for pre-functionalized starting materials.

Stability and Reaction Optimization

Solvent and Base Selection

The stability of the TFMO ring under reaction conditions is paramount. Studies using 1H NMR spectroscopy confirmed that the 5-trifluoromethyl substituent remains intact in DMSO-d6 for over nine days, underscoring the moiety’s robustness. Base selection critically influences reaction outcomes: tetraalkylammonium fluorides generally outperform inorganic bases due to their phase-transfer capabilities.

Temperature and Time Dependencies

Room-temperature reactions are feasible with highly activated substrates, while sterically hindered systems require elevated temperatures (50–80°C). Prolonged heating (>12 hours) risks decomposition, necessitating careful monitoring of reaction progress.

Analyse Chemischer Reaktionen

Types of Reactions: 5-(Trifluoromethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogens and organometallic compounds.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted oxadiazoles and trifluoromethyl derivatives, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

5-(Trifluoromethyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.

Wirkmechanismus

The mechanism of action of 5-(Trifluoromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, leading to various biological effects. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity. This interaction can affect various pathways, including enzyme inhibition and receptor modulation, contributing to its bioactive properties .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features and Electronic Effects

Key Insight: The -CF₃ group in this compound provides superior metabolic stability compared to non-fluorinated analogs. However, hybrid structures (e.g., trifluoromethyl pyridine derivatives) achieve synergistic effects by combining -CF₃ with additional aromatic or heteroatom functionalities .

Table 2: Comparative Bioactivity Profiles

Key Insight : The trifluoromethyl group enhances target specificity and potency. For example, U7 and U8 outperform flufenerim in acetylcholinesterase (AChE) inhibition (0.215 vs. 0.184 U/mg prot), attributed to their unique docking modes in the AChE active site .

Physicochemical Properties

Table 3: LogP and pKa Comparisons

Key Insight : LogP and pKa critically influence bioactivity. The -CF₃ group elevates LogP, favoring membrane permeability in HDAC6 inhibitors, while lower LogP values are optimal for AChE reactivators .

Q & A

Q. What are the common synthetic routes for 5-(trifluoromethyl)-1,2,4-oxadiazole derivatives, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves cyclization reactions between amidoximes and activated carboxylic acid derivatives. For example, in , derivatives were synthesized via nucleophilic substitution or thiol-alkylation reactions, achieving yields up to 83.3% under mild conditions (e.g., room temperature, THF solvent). Key optimization strategies include:

- Catalyst selection : Use of NaH or Pd catalysts for coupling reactions (e.g., allylthio derivatives in ).

- Solvent choice : Polar aprotic solvents like DME or THF enhance reaction efficiency ().

- Temperature control : Reflux conditions (e.g., 50°C in DME) improve cyclization kinetics ().

Table 1 : Representative Yields and Conditions ():

| Compound | Yield (%) | Key Conditions |

|---|---|---|

| Allylthio derivative () | 78.4 | THF, NaH, RT |

| (S)-Enantiomer () | 99 | DME, 50°C, flash chromatography |

Q. How are 5-(trifluoromethyl)-1,2,4-oxadiazoles characterized to confirm structural integrity?

- Methodological Answer : Multi-technique validation is critical:

- NMR spectroscopy : H and C NMR confirm substituent positions and electronic environments (e.g., chemical shifts for trifluoromethyl groups at δ ~120 ppm in C NMR) ().

- HRMS : Validates molecular weight with <5 ppm error ().

- Chiral analysis : SFC (Supercritical Fluid Chromatography) ensures enantiopurity (97% ee in ).

Q. What are the key physicochemical properties influencing reactivity of this scaffold?

- Methodological Answer : The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the oxadiazole ring and directing electrophilic substitutions. Key properties include:

- Lipophilicity : LogP values (calculated via software like MarvinSketch) guide bioavailability predictions.

- Thermal stability : DSC analysis shows decomposition temperatures >150°C ().

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of 5-(trifluoromethyl)-1,2,4-oxadiazoles for antimicrobial applications?

- Methodological Answer : SAR studies focus on substituent effects:

- Electron-withdrawing groups : Derivatives with chlorothiazole () or pyridine () enhance antibacterial activity (e.g., MIC values <10 µM against Xanthomonas oryzae).

- Spatial orientation : Bulky substituents (e.g., 4-isopropoxybenzyl in ) improve target binding.

Critical Analysis : Data from and show conflicting trends for trifluoromethyl positioning; computational docking (e.g., AutoDock Vina) is recommended to resolve steric vs. electronic contributions.

Q. What computational tools are effective for predicting the energetic properties of oxadiazole derivatives?

- Methodological Answer :

Q. How can researchers resolve contradictions in thermal stability data across studies?

- Methodological Answer : Contradictions arise from differing substituents or analytical methods:

- Case Study : reports DSC decomposition at 220°C for energetic derivatives, while agrochemical analogs () degrade at lower temperatures (~150°C).

- Resolution : Use TGA-DSC coupled with X-ray crystallography to correlate stability with crystal packing (e.g., π-π stacking in ).

Q. What strategies improve enantioselective synthesis of chiral oxadiazole derivatives?

- Methodological Answer :

- Catalytic asymmetric synthesis : Iridium catalysts () achieve >97% ee via π-allyl intermediates.

- Chromatographic resolution : Chiral columns (e.g., Chiralpak IA) separate enantiomers post-synthesis ().

Data Contradiction Analysis

Q. Why do bioactivity results vary for trifluoromethyl-oxadiazoles in different studies?

- Methodological Answer : Variations stem from assay conditions and substituent interactions:

- Antibacterial vs. Antifungal Activity : Electron-deficient substituents favor antibacterial activity (), while hydrophobic groups enhance antifungal properties ().

- Mitigation : Standardize assays (e.g., CLSI guidelines) and use cheminformatics tools (e.g., KNIME) to normalize data.

Tables for Key Data

Table 2 : Thermal and Energetic Properties ():

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Decomposition Temp. (°C) |

|---|---|---|---|

| 2-3 | 1.85 | 9046 | 220 |

Table 3 : Bioactivity of Selected Derivatives ():

| Compound | Target Organism | Activity (IC₅₀/EC₅₀) | Key Substituent |

|---|---|---|---|

| 5u | Xanthomonas oryzae | 8.2 µM | Trifluoromethyl pyridine |

| 5v | Fusarium spp. | 12.4 µM | Chlorothiazole |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.